(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine
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Overview
Description
(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a pyridin-2-ylmethyl-amine moiety
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a reductive amination reaction with pyridin-2-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pyridinyl moiety can be reduced to a piperidine derivative using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,3-Dimethoxybenzoic acid.
Reduction: (2,3-Dimethoxy-benzyl)-piperidin-2-ylmethyl-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets. The pyridinyl moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxy-benzyl)-phenethyl-amine: Similar structure but with a phenethylamine moiety instead of pyridin-2-ylmethyl-amine.
(2,3-Dimethoxy-benzyl)-piperidin-2-ylmethyl-amine: A reduced form of the pyridinyl compound.
(2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine: Contains an ethyl-pyrrolidine group instead of pyridin-2-ylmethyl-amine.
Uniqueness
(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine is unique due to the presence of both methoxy groups and the pyridinyl moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-5-6-12(15(14)19-2)10-16-11-13-7-3-4-9-17-13/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRVWODUXKIOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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